molecular formula C11H10ClNO B3359998 3-Chloro-1-(1H-indol-1-yl)propan-1-one CAS No. 88150-23-6

3-Chloro-1-(1H-indol-1-yl)propan-1-one

Cat. No.: B3359998
CAS No.: 88150-23-6
M. Wt: 207.65 g/mol
InChI Key: XRTBEGXVQOHRGF-UHFFFAOYSA-N
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Description

3-Chloro-1-(1H-indol-1-yl)propan-1-one is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chloro group attached to a propanone chain, which is further connected to an indole ring. The indole ring is a significant structural motif in many natural products and pharmaceuticals due to its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(1H-indol-1-yl)propan-1-one typically involves the reaction of indole with a chlorinated propanone derivative. One common method is the Friedel-Crafts acylation reaction, where indole reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of safer and more environmentally friendly solvents and catalysts is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-(1H-indol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The propanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the propanone chain can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or reduced indole derivatives.

Scientific Research Applications

3-Chloro-1-(1H-indol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The chloro group and propanone chain can also influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications.

Comparison with Similar Compounds

    1-(1H-Indol-3-yl)ethanone: Lacks the chloro group and has a shorter carbon chain.

    3-Bromo-1-(1H-indol-1-yl)propan-1-one: Similar structure but with a bromo group instead of a chloro group.

    1-(1H-Indol-1-yl)propan-2-one: Similar structure but with a different position of the carbonyl group.

Uniqueness: 3-Chloro-1-(1H-indol-1-yl)propan-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole ring and the chloro-substituted propanone chain provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-1-indol-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-5-11(14)13-8-6-9-3-1-2-4-10(9)13/h1-4,6,8H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTBEGXVQOHRGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536291
Record name 3-Chloro-1-(1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88150-23-6
Record name 3-Chloro-1-(1H-indol-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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